1,2,3,5,6,7-Hexahydro-s-indacene-1,4-diamine
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Overview
Description
1,2,3,5,6,7-Hexahydro-s-indacene-1,4-diamine is an organic compound with the molecular formula C12H18N2 It is a derivative of s-indacene, featuring a hexahydro structure with two amine groups at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,6,7-Hexahydro-s-indacene-1,4-diamine typically involves the hydrogenation of s-indacene derivatives. One common method is the catalytic hydrogenation of 1,2,3,5,6,7-hexahydro-s-indacene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions may vary, but typical conditions include a temperature range of 50-100°C and a hydrogen pressure of 1-5 atm.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,6,7-Hexahydro-s-indacene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of fully saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1,2,3,5,6,7-Hexahydro-s-indacene-1,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,5,6,7-Hexahydro-s-indacene-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The compound may also participate in redox reactions, altering the redox state of biological systems and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,5,6,7-Hexahydro-s-indacene: Lacks the amine groups, making it less reactive in certain chemical reactions.
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine: Contains a single amine group, offering different reactivity and applications.
1,2,3,5,6,7-Hexahydro-4,8-dimethyl-s-indacene: Features additional methyl groups, affecting its steric and electronic properties.
Uniqueness
1,2,3,5,6,7-Hexahydro-s-indacene-1,4-diamine is unique due to the presence of two amine groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for the formation of a wide range of derivatives and applications in various fields.
Properties
IUPAC Name |
1,2,3,5,6,7-hexahydro-s-indacene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c13-11-5-4-9-10(11)6-7-2-1-3-8(7)12(9)14/h6,11H,1-5,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWKUNOLUHEWDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(CCC3N)C(=C2C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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